3,4,5-Trinitrotoluene
Overview
Description
3,4,5-Trinitrotoluene, commonly known as trinitrotoluene, is a chemical compound with the molecular formula C7H5N3O6. It is a pale yellow solid that is best known for its use as an explosive material. Trinitrotoluene was first synthesized in 1861 by the German chemist Joseph Wilbrand and was initially used as a yellow dye . Over time, its explosive properties were discovered, and it became widely used in military and industrial applications .
Mechanism of Action
Target of Action
The primary target of TNT is the enzyme Pentaerythritol tetranitrate reductase in the organism Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of TNT.
Mode of Action
TNT is an explosive chemical that can cause skin irritation and other toxic consequences . The chemical structure of TNT dictates that biological detoxification pathways follow predominantly reductive transformation of the nitro groups .
Biochemical Pathways
The metabolism of TNT in microorganisms under aerobic and anaerobic conditions involves various biochemical pathways . The main class of enzymes involved in the destruction of TNT are nitroreductases; oxidases, hydrogenases, and peroxidases may also be involved in degradation . The biochemical pathways and mechanisms employed by various bacteria in TNT degradation highlight the role of enzymes and metabolic intermediates .
Result of Action
The result of TNT’s action is largely dependent on its mode of action and the biochemical pathways it affects. It is known to cause skin irritation and other toxic consequences . On a molecular level, TNT causes reductive transformation of the nitro groups .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of TNT. For instance, TNT is a major worldwide environmental pollutant, and its persistence in the environment presents health and environmental concerns . The biodegradation of TNT in the environment has been studied in both aerobic and anaerobic environments in the aqueous and soil strata .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trinitrotoluene involves the nitration of toluene through a series of steps. The process begins with the nitration of toluene to produce mononitrotoluene, which is then further nitrated to dinitrotoluene. Finally, dinitrotoluene is nitrated to produce trinitrotoluene. The nitration reactions are typically carried out using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods: In industrial settings, the production of trinitrotoluene involves the use of highly concentrated nitric acid (90-99%) and sulfuric acid. The reaction is conducted at controlled temperatures to ensure the formation of high-purity trinitrotoluene. The process also involves purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Trinitrotoluene undergoes various chemical reactions, including:
Oxidation: Trinitrotoluene can be oxidized to form trinitrobenzoic acid using strong oxidizing agents.
Substitution: Trinitrotoluene can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas and a copper-alumina catalyst at elevated temperatures and pressures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products:
Reduction: Triaminotoluene.
Oxidation: Trinitrobenzoic acid.
Substitution: Various substituted trinitrotoluene derivatives.
Scientific Research Applications
Trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of charge transfer salts.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of explosives for military and industrial purposes.
Comparison with Similar Compounds
- Picric acid
- Hexanitrobenzene
- Dinitrotoluene
Trinitrotoluene’s unique combination of stability, explosive power, and ease of handling makes it a widely used and studied compound in various fields.
Properties
IUPAC Name |
5-methyl-1,2,3-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)7(10(15)16)6(3-4)9(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQHWLGKAVHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209051 | |
Record name | 3,4,5-Trinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-15-6 | |
Record name | 3,4,5-Trinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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